
N,N-dimethyl-N'-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is an organic compound with a complex structure It is a derivative of propane-1,3-diamine, where the nitrogen atoms are substituted with dimethyl and trimethylpiperidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with appropriate alkylating agents. One common method is the reaction of 1,3-diaminopropane with 1,2,5-trimethylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, such as ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. The use of fixed-bed reactors with catalysts such as Raney nickel can enhance the efficiency of the reaction. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or piperidinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The trimethylpiperidinyl group enhances its binding affinity to certain targets, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-1,3-propanediamine: A simpler analog with similar reactivity but lacking the piperidinyl group.
N,N-dimethylethylenediamine: Another related compound with a shorter carbon chain.
N,N,N’,N’-tetramethyl-1,4-butanediamine: A compound with a longer carbon chain and additional methyl groups.
Uniqueness
N,N-dimethyl-N’-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine is unique due to the presence of the trimethylpiperidinyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C13H29N3 |
|---|---|
Molekulargewicht |
227.39 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(1,2,5-trimethylpiperidin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H29N3/c1-11-10-16(5)12(2)9-13(11)14-7-6-8-15(3)4/h11-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
ZFMHJCHHDNGZAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(CN1C)C)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


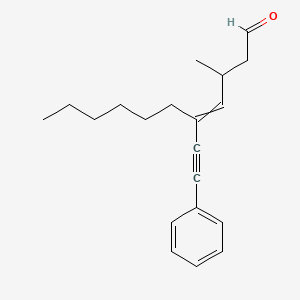

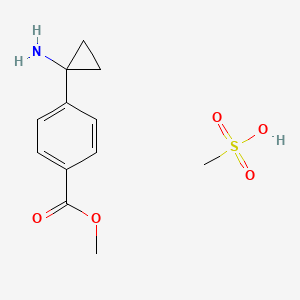
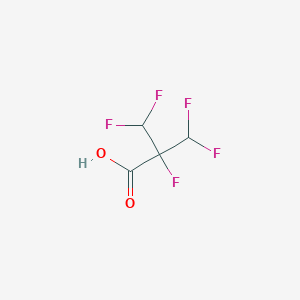

![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)


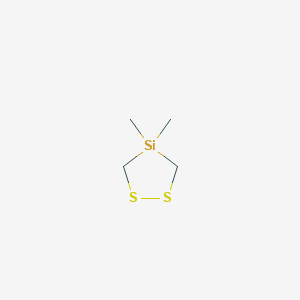
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
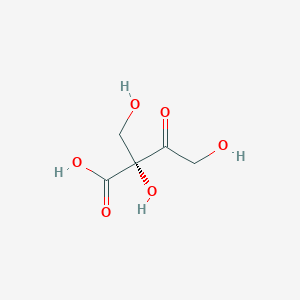
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
